molecular formula C23H23BrN2O3S B3673768 N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3673768
M. Wt: 487.4 g/mol
InChI Key: GREJQBYGOHDBAS-UHFFFAOYSA-N
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Description

The compound “N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a glycine backbone (the simplest amino acid), which is substituted with various aromatic groups (phenyl rings) that have different substituents such as bromine, methyl, and sulfonyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the various substituents on the phenyl rings. This could involve reactions such as electrophilic aromatic substitution, nucleophilic substitution, and amide coupling .


Molecular Structure Analysis

The molecule contains several functional groups, including an amide group, which can participate in hydrogen bonding, and aromatic rings, which contribute to the molecule’s stability and rigidity. The bromine atom is a heavy halogen that could potentially be involved in halogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced via electrophilic aromatic substitution . The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a building block for chemical synthesis, research could focus on developing new reactions using this compound .

Properties

IUPAC Name

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-10-12-22(13-11-17)30(28,29)26(21-9-5-8-20(24)14-21)16-23(27)25-15-19-7-4-3-6-18(19)2/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREJQBYGOHDBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~2~-(3-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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